3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane 3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Brand Name: Vulcanchem
CAS No.: 141411-40-7
VCID: VC0140164
InChI: InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9+,10-,11+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Molecular Formula: C12H21N3O5S
Molecular Weight: 319.38 g/mol

3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane

CAS No.: 141411-40-7

Main Products

VCID: VC0140164

Molecular Formula: C12H21N3O5S

Molecular Weight: 319.38 g/mol

3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane - 141411-40-7

CAS No. 141411-40-7
Product Name 3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Molecular Formula C12H21N3O5S
Molecular Weight 319.38 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide
Standard InChI InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9+,10-,11+/m1/s1
Standard InChIKey GVRYUKXHWVTPHD-NZFPMDFQSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Synonyms 3-AAGTB
3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
PubChem Compound 126598
Last Modified Dec 23 2021
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